2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone Hydrochloride is a chemical compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxyacetophenone.
Amination: The ketone group of 5-fluoro-2-methoxyacetophenone is converted to an amino group through a reductive amination process. This involves the reaction with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or methoxy groups.
Scientific Research Applications
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can enhance its binding affinity and selectivity. The ketone group can participate in nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
5-Fluoro-2-methoxyacetophenone: A precursor in the synthesis of the target compound.
2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone: A structural isomer with similar properties.
2-Amino-1-(5-chloro-2-methoxyphenyl)ethanone: A compound with a chloro substituent instead of a fluoro group.
Uniqueness: 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanone Hydrochloride is unique due to the presence of both fluoro and methoxy groups on the aromatic ring, which can enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-1-(5-fluoro-2-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9-3-2-6(10)4-7(9)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPPCSCYMVACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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